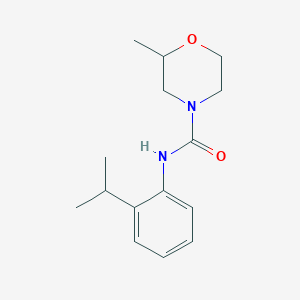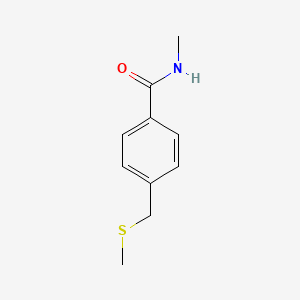
N-methyl-4-(methylsulfanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-(methylsulfanylmethyl)benzamide (MMMB) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a member of the benzamide family of compounds and is known for its unique properties, including its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of N-methyl-4-(methylsulfanylmethyl)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cancer cell growth and inflammation. Specifically, N-methyl-4-(methylsulfanylmethyl)benzamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that N-methyl-4-(methylsulfanylmethyl)benzamide has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer cell growth. Additionally, N-methyl-4-(methylsulfanylmethyl)benzamide has been shown to reduce inflammation and oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-4-(methylsulfanylmethyl)benzamide in lab experiments is its ability to selectively target cancer cells without affecting healthy cells. Additionally, N-methyl-4-(methylsulfanylmethyl)benzamide has low toxicity and is relatively easy to synthesize. However, one limitation of using N-methyl-4-(methylsulfanylmethyl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research involving N-methyl-4-(methylsulfanylmethyl)benzamide. One potential area of study is its use in combination with other therapeutic agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-4-(methylsulfanylmethyl)benzamide and its potential use in treating other diseases. Finally, the development of new synthesis methods for N-methyl-4-(methylsulfanylmethyl)benzamide could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of N-methyl-4-(methylsulfanylmethyl)benzamide involves the reaction of 4-(methylsulfanylmethyl)benzoic acid with N-methylmorpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-methyl-4-(methylsulfanylmethyl)benzamide.
Scientific Research Applications
N-methyl-4-(methylsulfanylmethyl)benzamide has been the focus of several scientific studies due to its potential as a therapeutic agent. It has been studied for its ability to inhibit the growth of cancer cells, specifically those associated with breast cancer. Additionally, N-methyl-4-(methylsulfanylmethyl)benzamide has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-methyl-4-(methylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-11-10(12)9-5-3-8(4-6-9)7-13-2/h3-6H,7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESBUWHYMNRWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(methylsulfanylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)
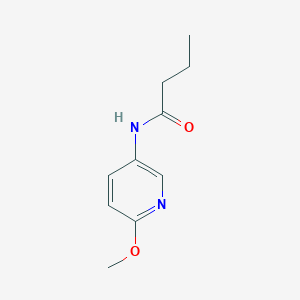

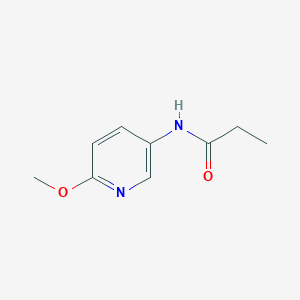
![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)
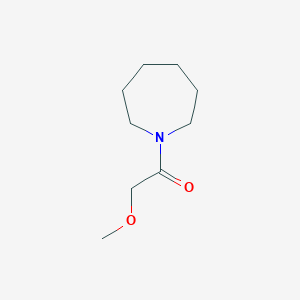

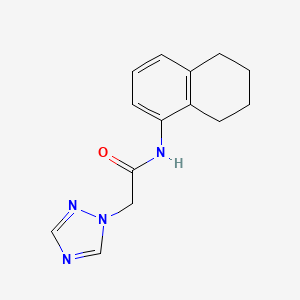
![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)

![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
